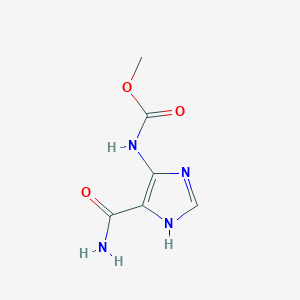

Methyl (5-carbamoyl-1H-imidazol-4-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(5-carbamoyl-1H-imidazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c1-13-6(12)10-5-3(4(7)11)8-2-9-5/h2H,1H3,(H2,7,11)(H,8,9)(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADENVFCWUHPZOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=C(NC=N1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509380 | |

| Record name | Methyl (5-carbamoyl-1H-imidazol-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59695-49-7 | |

| Record name | Methyl (5-carbamoyl-1H-imidazol-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Strategies for the Imidazole-Carbamate Moiety

De novo synthesis of the imidazole-carbamate structure typically begins with the formation of a suitably substituted imidazole (B134444) ring, which then serves as a scaffold for the subsequent introduction of the carbamate (B1207046) group. The key precursor for this process is often 4-amino-1H-imidazole-5-carboxamide, which provides the necessary amino group for carbamoylation and the carboxamide group at the adjacent position.

The formation of the substituted imidazole ring is a critical step, and various cyclization strategies have been developed to construct this heterocyclic system. These methods often involve the condensation of reactants that provide the necessary carbon and nitrogen atoms to form the five-membered ring.

One prominent route to synthesizing the key precursor, 4-amino-1H-imidazole-5-carboxamide, starts from diaminomaleonitrile. google.com The process involves an initial reaction with formamide (B127407) and phosphorus oxychloride to form an intermediate, which is then hydrolyzed using sodium hydroxide (B78521) to yield the target imidazole derivative. google.com Another innovative and efficient synthesis of 5-amino-1H-imidazole-4-carboxamide (an isomer and common precursor, also known as AICA) has been developed from commercially available hypoxanthine (B114508). acs.org This one-step process involves hydrolysis in ammonia (B1221849) at elevated temperature and pressure, offering a significant reduction in production cost and environmental impact. acs.org

More broadly, imidazole synthesis has a rich history, with methods like the Debus-Radziszewski and Wallach syntheses providing foundational pathways. mdpi.com Modern approaches have expanded upon these, utilizing metal catalysis and multicomponent reactions to improve efficiency and functional group tolerance. mdpi.comrsc.org For instance, nickel-catalyzed cyclization of amido-nitriles and silver-catalyzed reactions of propargylamines with ketenimines have been reported to form substituted imidazoles. rsc.orgchim.it These catalytic systems can efficiently activate substrates like alkynes for nucleophilic addition, leading to the desired imidazole core. chim.it

The choice of synthetic route can be influenced by the desired substitution pattern. The table below summarizes various modern cyclization strategies.

| Catalyst/Reagent | Starting Materials | Product Type | Reference |

| Nickel Catalyst | Amido-nitriles | 2,4-disubstituted NH-imidazoles | rsc.org |

| Silver (AgOTf) | Propargylamines and ketenimines | 1,2,5-trisubstituted 1H-imidazoles | chim.it |

| Gold (Ph3AuCl/AgSbF6) | Propargyl amidines | 2-fluoroalkyl imidazole derivatives | chim.it |

| BF3·Et2O | Triazoles and nitriles | Substituted imidazoles | rsc.org |

| tBuOK | Boc-protected N-propargylaminopyridines | Imidazo[1,2-a]pyridine derivatives | rsc.org |

Once the 4-amino-1H-imidazole-5-carboxamide precursor is obtained, the methyl carbamate moiety is introduced onto the amino group. This transformation is achieved through the use of various carbamoylating agents, which react with the nucleophilic amino group to form the carbamate linkage. Carbamoylation of macromolecules typically occurs on amino groups, resulting in a stable bond at neutral pH. nih.gov

Activated carbonates are effective alkoxycarbonylating reagents for amines. nih.govacs.org These reagents, often derived from alcohols and reagents like p-nitrophenyl chloroformate, provide a less hazardous alternative to phosgene-based methods. nih.govacs.org The reaction involves the nucleophilic attack of the amine on the activated carbonate, leading to the formation of the carbamate and a stable leaving group, such as p-nitrophenol. A variety of organic carbonates have been developed for this purpose, serving as benign and low-cost options for carbamate synthesis in drug design. acs.org

Isocyanates are highly reactive intermediates that readily react with nucleophiles like alcohols and amines to form carbamates and ureas, respectively. nih.govscholaris.ca The synthesis of Methyl (5-carbamoyl-1H-imidazol-4-yl)carbamate can be envisioned through the reaction of 4-amino-1H-imidazole-5-carboxamide with methyl isocyanate or a related precursor.

The Curtius rearrangement is a classic method for generating isocyanates from carboxylic acids via an acyl azide (B81097) intermediate. researchgate.netorganic-chemistry.org This versatile reaction allows for the conversion of a carboxylic acid into an isocyanate under mild conditions, which can then be trapped by an alcohol to form the desired carbamate. researchgate.netorganic-chemistry.org Another approach involves the in-situ generation of isocyanates from arylamines and carbon dioxide using a dehydrating agent, which can then be trapped by alcohols to form carbamates. organic-chemistry.orgorganic-chemistry.org

Carbamoylimidazoles, formed from the reaction of amines with carbonyldiimidazole (CDI), can also serve as stable, crystalline isocyanate equivalents. researchgate.netbohrium.com These reagents react with various nucleophiles, including alcohols, under basic conditions to afford carbamates in good yields. researchgate.net

Growing environmental and safety concerns have driven the development of phosgene-free methods for carbamate synthesis. Carbon dioxide (CO₂), as an abundant, renewable, and non-toxic C1 building block, has attracted significant interest as a phosgene (B1210022) substitute. nih.govrsc.org

One common strategy involves the reaction of an amine with CO₂ to form a carbamate anion or carbamic acid intermediate. nih.govorganic-chemistry.org This intermediate is then reacted with an electrophile, such as an alkyl halide, to yield the final carbamate. nih.gov This three-component coupling of an amine, CO₂, and an alkyl halide can be facilitated by reagents like cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI). nih.govorganic-chemistry.org This method is notable for its mild reaction conditions and for preventing common side reactions like N-alkylation. organic-chemistry.org

The following table compares different carbamoylating approaches.

| Method | Key Reagents | Intermediate | Advantages | Reference |

| Activated Carbonates | p-Nitrophenyl chloroformate, alcohol | Activated mixed carbonate | Phosgene-free, effective for various amines | nih.govacs.org |

| Isocyanate Trapping | Curtius Rearrangement (acyl azide) | Isocyanate | Mild conditions, versatile | researchgate.netorganic-chemistry.org |

| Carbamoylimidazoles | Carbonyldiimidazole (CDI), amine | N-Carbamoylimidazole | Stable isocyanate surrogates, crystalline | researchgate.netbohrium.com |

| CO₂-Mediated Synthesis | Amine, CO₂, alkyl halide, Cs₂CO₃ | Carbamate anion | Phosgene-free, mild conditions, atom-economical | nih.govorganic-chemistry.org |

The direct synthesis of this compound builds upon the synthesis of its key precursor, 4-amino-1H-imidazole-5-carboxamide (AICA). An efficient, one-step manufacturing process for AICA has been developed starting from hypoxanthine. acs.org In this process, hypoxanthine is heated with aqueous ammonia in an autoclave, leading to the direct formation of AICA, which can be isolated in high purity and yield. acs.org

Synthesis of 5-Amino-1H-imidazole-4-carboxamide (AICA) from Hypoxanthine acs.org

Reactants: 1,9-dihydro-6H-purin-6-one (hypoxanthine), Ammonia (25-28 wt %)

Conditions: Heated to 125 °C in an autoclave for 65 hours.

Isolation: Cooled to 0-5 °C, and the product is collected by filtration.

Yield: 67.5% (Initial Yield)

Once AICA is synthesized, the final carbamoylation step can be performed. While specific literature detailing the direct conversion of AICA to this compound is specialized, the general principles of carbamate formation apply. This would involve reacting AICA with a suitable methylating carbamoylating agent, such as methyl chloroformate (a phosgene derivative) or, preferably, using safer, modern alternatives like dimethyl carbonate in the presence of a catalyst or methyl isocyanate. The reaction would target the nucleophilic 4-amino group of the imidazole ring to form the desired methyl carbamate product.

Carbamate Moiety Introduction via Carbamoylating Agents

Functional Group Interconversions and Subsequent Derivatization

The structure of this compound offers several sites for functional group interconversion and derivatization, enabling the synthesis of a library of analogues for various applications. The primary reactive centers include the carbamate nitrogen, the amide of the carbamoyl (B1232498) group, and the imidazole ring itself.

Interconversions of the Carbamate Group:

The methyl carbamate moiety can undergo several transformations. For instance, hydrolysis under acidic or basic conditions would yield the corresponding 4-amino-1H-imidazole-5-carboxamide. This primary amine could then serve as a versatile precursor for a range of derivatizations.

N-Alkylation and N-Arylation: The amine can be subjected to N-alkylation or N-arylation reactions to introduce diverse substituents.

Amide and Sulfonamide Formation: Acylation with various acyl chlorides or sulfonyl chlorides would lead to the formation of corresponding amides and sulfonamides, respectively.

Derivatization of the Carbamoyl Group:

The primary amide of the 5-carbamoyl group is another key site for chemical modification.

Dehydration to Nitrile: Dehydrating agents can convert the carboxamide to a nitrile, yielding a 4-(methoxycarbonylamino)-1H-imidazole-5-carbonitrile derivative.

Hofmann Rearrangement: Under appropriate conditions, the Hofmann rearrangement could be employed to convert the carboxamide into a primary amine at the 5-position, leading to a diaminoimidazole derivative.

Modifications of the Imidazole Ring:

The imidazole ring itself can be a target for derivatization, although this can sometimes be challenging due to the presence of other functional groups.

N-Alkylation/N-Arylation of the Imidazole Ring: The nitrogen atoms of the imidazole ring can be alkylated or arylated to introduce further diversity into the molecular structure.

A study on the chemical modification of the nucleoside antibiotic bredinin reported the synthesis of related 5-carbamoyl-1H-imidazol-4-yl derivatives, such as 5-carbamoyl-1H-imidazol-4-yl 1-adamantanecarboxylate and 5-carbamoyl-1H-imidazol-4-yl piperonylate. nih.gov These examples highlight the potential for derivatization at the 4-position of the imidazole ring.

Table 1: Potential Functional Group Interconversions and Derivatizations

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Potential Subsequent Derivatizations |

| Methyl Carbamate | Acid or Base Hydrolysis | Primary Amine | N-Alkylation, N-Arylation, Amide/Sulfonamide formation |

| Carboxamide | Dehydrating Agent | Nitrile | Reduction to amine, Cycloaddition reactions |

| Carboxamide | Hofmann Rearrangement | Primary Amine | Similar to carbamate hydrolysis product |

| Imidazole Nitrogen | Alkyl/Aryl Halide, Base | N-Substituted Imidazole | Further functionalization of the substituent |

Mechanistic Studies of Synthetic Pathways

The formation of the imidazole ring itself can be achieved through various established synthetic routes. One common approach involves the condensation of an α-dicarbonyl compound with an aldehyde, ammonia, and an amine, known as the Radziszewski synthesis.

The subsequent carbamoylation of the 4-amino group would likely involve the reaction with a methyl chloroformate or a similar methylating-carbonylating agent. The mechanism would proceed via a nucleophilic attack of the amino group on the carbonyl carbon of the chloroformate, followed by the elimination of a chloride ion.

A plausible mechanistic pathway for the carbamoylation step is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 4-amino group attacks the electrophilic carbonyl carbon of methyl chloroformate.

Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.

Elimination of Chloride: The intermediate collapses, leading to the reformation of the carbonyl double bond and the elimination of a chloride ion as a leaving group.

Deprotonation: A base present in the reaction mixture would then deprotonate the nitrogen atom to yield the final methyl carbamate product.

Factors such as the choice of solvent, base, and reaction temperature would significantly influence the reaction rate and yield.

Green Chemistry Principles in Synthetic Design

Applying green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing environmentally benign and sustainable processes. researchgate.nettandfonline.comnih.gov

Key green chemistry considerations include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or supercritical fluids would significantly reduce the environmental impact of the synthesis. nih.gov

Catalysis: Employing catalytic methods, including biocatalysis or heterogeneous catalysis, can lead to higher efficiency, selectivity, and reduced waste generation compared to stoichiometric reactions. For imidazole synthesis, various catalysts have been explored to improve reaction conditions and yields. tandfonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. This involves minimizing the use of protecting groups and choosing reactions with high atom economy.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. Microwave-assisted synthesis is another technique that can often reduce reaction times and energy usage. researchgate.net

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources can contribute to a more sustainable chemical industry.

While specific green synthetic routes for this compound have not been reported, the general principles of green chemistry can be applied to its synthesis. For instance, exploring enzymatic methods for the carbamoylation step or developing a one-pot synthesis for the entire molecule from simple precursors would be valuable contributions to a greener synthetic process.

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Designing synthetic pathways that minimize waste generation. |

| Atom Economy | Utilizing reactions with high atom economy, such as addition and cycloaddition reactions. |

| Less Hazardous Chemical Syntheses | Using less toxic reagents and solvents. |

| Designing Safer Chemicals | Designing derivatives with improved biological activity and reduced toxicity. |

| Safer Solvents and Auxiliaries | Employing water or other benign solvents. nih.gov |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis or reactions at ambient temperature. researchgate.net |

| Use of Renewable Feedstocks | Investigating bio-based starting materials. |

| Reduce Derivatives | Avoiding the use of protecting groups to reduce the number of synthetic steps. |

| Catalysis | Employing catalytic reagents in place of stoichiometric ones. tandfonline.com |

| Design for Degradation | Designing molecules that will degrade into benign products after their intended use. |

| Real-time analysis for Pollution Prevention | Monitoring reactions in real-time to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of accidents. |

Elucidation of Molecular Structure and Conformation

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular architecture of organic compounds. A combination of nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy would provide a comprehensive picture of the connectivity and functional groups within Methyl (5-carbamoyl-1H-imidazol-4-yl)carbamate.

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in establishing the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to reveal distinct signals for the protons on the imidazole (B134444) ring, the amine protons of the carbamate (B1207046) and carbamoyl (B1232498) groups, and the methyl protons of the carbamate ester. The chemical shifts would be influenced by the electronic environment of each proton.

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbons of the carbamate and carbamoyl groups, the carbons of the imidazole ring, and the methyl carbon.

2D NMR (HMBC, HSQC): Heteronuclear Single Quantum Coherence (HSQC) experiments would be used to identify direct carbon-proton correlations, while Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range (2-3 bond) correlations. These 2D techniques are crucial for unambiguously assigning the chemical shifts of the protons and carbons, especially within the substituted imidazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound (Note: These are predicted values based on analogous structures and may vary from experimental data.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole C2-H | ~7.5 - 8.0 | ~135 - 140 |

| Imidazole C4 | - | ~125 - 130 |

| Imidazole C5 | - | ~115 - 120 |

| Carbamoyl -NH₂ | ~6.5 - 7.5 (broad) | - |

| Carbamoyl C=O | - | ~165 - 170 |

| Carbamate -NH | ~8.0 - 9.0 (broad) | - |

| Carbamate C=O | - | ~155 - 160 |

| Carbamate -OCH₃ | ~3.7 - 3.9 | ~52 - 55 |

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecule, thereby confirming its molecular formula (C₆H₈N₄O₃). Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) would allow for the analysis of the compound's fragmentation pattern, providing valuable information about its structural components. The fragmentation would likely involve the loss of the methoxycarbonyl group, the carbamoyl group, and characteristic cleavages of the imidazole ring.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: These are predicted fragments and m/z values.)

| Fragment | Predicted m/z |

| [M+H]⁺ (Molecular Ion) | 185.0618 |

| [M-OCH₃]⁺ | 154.0458 |

| [M-CONH₂]⁺ | 141.0563 |

| [M-CO₂CH₃]⁺ | 126.0512 |

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

FT-IR Spectroscopy: The IR spectrum would be expected to show strong absorption bands corresponding to the N-H stretching of the imidazole and the primary and secondary amines, as well as the C=O stretching of the two distinct carbonyl groups (carbamate and carbamoyl).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the non-polar bonds within the molecule, aiding in a more complete vibrational analysis.

Table 3: Predicted Vibrational Frequencies (in cm⁻¹) for Key Functional Groups of this compound (Note: These are predicted frequency ranges.)

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (Imidazole, Amine) | 3400 - 3200 | 3400 - 3200 |

| C-H Stretch (Aromatic, Alkyl) | 3100 - 2900 | 3100 - 2900 |

| C=O Stretch (Carbamate) | 1740 - 1720 | 1740 - 1720 |

| C=O Stretch (Carbamoyl) | 1680 - 1660 | 1680 - 1660 |

| C=N and C=C Stretch (Imidazole) | 1600 - 1450 | 1600 - 1450 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles, revealing the absolute stereochemistry and the preferred conformation of the molecule in the crystal lattice. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding, which play a crucial role in the crystal packing. It is anticipated that the planar imidazole ring and the amide functionalities would facilitate a network of hydrogen bonds, influencing the solid-state architecture.

Conformational Analysis and Rotational Barriers

The presence of single bonds in this compound allows for rotation, leading to different spatial arrangements or conformations. The most significant conformational flexibility arises from rotation around the C-N bonds of the carbamate and carbamoyl groups.

The delocalization of the nitrogen lone pair into the adjacent carbonyl group gives these C-N bonds partial double-bond character, resulting in a significant rotational barrier. acs.org This can lead to the existence of syn and anti conformers. acs.org Computational modeling, in conjunction with variable-temperature NMR studies, could be used to determine the energy barriers to rotation and the relative populations of the different conformers in solution. Understanding these conformational preferences is critical, as they can significantly impact the molecule's biological activity and physical properties. The amide resonance in carbamates is a key feature influencing their conformational behavior. acs.org

Theoretical and Computational Chemistry of Methyl 5 Carbamoyl 1h Imidazol 4 Yl Carbamate

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are foundational tools for investigating the electronic structure and energetic properties of molecules. researchgate.net DFT, which uses the electron density to determine the energy of a system, has become a widely used method for its balance of accuracy and computational efficiency in studying organic molecules. nih.gov These calculations allow for the optimization of the molecular geometry and the prediction of various electronic and spectroscopic properties.

The electronic properties of a molecule are key to understanding its reactivity. Quantum chemical calculations can determine several important descriptors:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting how a molecule will interact in chemical reactions. irjweb.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of the molecule's chemical stability and reactivity. nih.govirjweb.com A large energy gap suggests high stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive and polarizable. irjweb.comnih.gov For instance, a DFT study on a related imidazole (B134444) derivative calculated a HOMO-LUMO energy gap of 4.4871 eV, indicating substantial stability. irjweb.com

Global Reactivity Descriptors: Derived from HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), softness (α), electronegativity (A), and the electrophilicity index (ω) provide quantitative measures of a molecule's reactivity. irjweb.comnih.gov High chemical hardness, for example, corresponds to a large HOMO-LUMO gap and signifies lower reactivity. irjweb.com

Charge Distribution and Molecular Electrostatic Potential (MEP): The distribution of electric charge within a molecule is fundamental to its interactions. The Molecular Electrostatic Potential (MEP) maps the electrostatic potential onto the electron density surface, providing a visual guide to the molecule's charge distribution. nih.gov MEP analysis is invaluable for predicting the reactive sites for electrophilic and nucleophilic attacks. nih.gov Typically, regions of negative potential (often colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.gov

| Descriptor | Significance | Typical Application |

| HOMO Energy | Electron-donating ability | Predicts susceptibility to electrophilic attack |

| LUMO Energy | Electron-accepting ability | Predicts susceptibility to nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | Chemical stability and reactivity | A larger gap implies higher stability |

| Molecular Electrostatic Potential (MEP) | Reactive site identification | Visualizes electron-rich and electron-poor regions |

The carbamate (B1207046) functional group in Methyl (5-carbamoyl-1H-imidazol-4-yl)carbamate introduces a degree of conformational complexity. Due to the delocalization of the nitrogen's lone pair of electrons, the C–N bond has a partial double-bond character, which restricts free rotation. nih.govacs.org This restriction can lead to the existence of distinct rotational isomers (rotamers), typically referred to as syn and anti conformations. nih.gov

Computational methods can be employed to:

Calculate the geometries of these different conformers.

Determine their relative stabilities by computing their energies. For many carbamates, the anti rotamer is sterically and electrostatically favored by approximately 1.0–1.5 kcal/mol. nih.gov However, in some cases, the energy difference is minimal, resulting in a nearly equal mixture of isomers at equilibrium. nih.gov

Model the energy barrier for interconversion between the isomers.

Understanding the conformational preferences and the energy required to switch between them is crucial, as the specific three-dimensional shape of the molecule can dictate its biological activity and interactions. nih.gov

Quantum chemical calculations are powerful tools for mapping out potential chemical reaction pathways. For a given reaction, these methods can model the changes in the molecule's geometry and energy as it proceeds from reactants to products. A key aspect of this analysis is the identification and characterization of transition states—the highest energy point along a reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in reaction kinetics. By modeling these pathways, researchers can predict reaction mechanisms and understand the factors that influence reaction outcomes.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular activity.

For this compound, MD simulations can be used to explore:

Conformational Dynamics: How the molecule flexes, bends, and transitions between different conformations in a solution.

Solvent Effects: The behavior of molecules can be significantly influenced by their environment. The presence of a solvent, particularly a polar one like water, can affect conformational equilibria and the barriers to C–N bond rotation in carbamates. nih.govacs.org MD simulations explicitly include solvent molecules, allowing for a realistic representation of how the solute and solvent interact and influence each other's behavior.

Computational Approaches to Ligand-Target Interactions (Molecular Docking, Binding Energy Calculations)

To understand how a molecule like this compound might function as a drug, it is essential to study its interactions with biological targets, such as proteins or enzymes.

Reactivity, Stability, and Degradation Pathways

Chemical Reactivity Profiles

The chemical reactivity of Methyl (5-carbamoyl-1H-imidazol-4-yl)carbamate is characterized by the susceptibility of its functional groups to attack by nucleophiles and electrophiles, as well as its stability towards hydrolysis.

The carbamate (B1207046) group is generally stable but can undergo nucleophilic attack at the carbonyl carbon. acs.orgnih.gov This reactivity is influenced by the electronic properties of the substituents on the nitrogen and oxygen atoms. The imidazole (B134444) ring, being electron-rich, can enhance the electron density at the carbamate nitrogen, potentially modulating its reactivity. The imidazole ring itself contains sites susceptible to both nucleophilic and electrophilic attack. The nitrogen atoms of the imidazole ring are nucleophilic and can be protonated or alkylated. acs.org Conversely, the carbon atoms of the imidazole ring can be susceptible to electrophilic attack, although the presence of electron-withdrawing carbamoyl (B1232498) and carbamate groups may deactivate the ring towards such reactions.

The hydrolytic stability of carbamates is highly dependent on the pH of the medium. who.intresearchgate.net Generally, carbamates exhibit greater stability in neutral and acidic conditions and are more susceptible to hydrolysis under basic conditions. nih.gov The hydrolysis of carbamates can proceed through different mechanisms, with the BAc2 (base-catalyzed acyl-oxygen cleavage) mechanism being common for many carbamates under alkaline conditions. scielo.br

For imidazolyl carbamates, the imidazole moiety can play a significant role in the hydrolysis mechanism. Studies on benzimidazolylcarbamates have shown that the reaction can be catalyzed by both general bases and specific hydroxides. researchgate.net In acidic media (up to pH 4), the hydrolysis of some benzimidazolylcarbamates proceeds via a bimolecular attack of water on the N-protonated substrate. scielo.br This is attributed to the higher basicity of the benzimidazolyl nitrogen compared to the carbonyl oxygen. scielo.br At higher pH values, the mechanism is consistent with a BAc2 mechanism, with water acting as the nucleophile between pH 4 and 7, and the hydroxide (B78521) ion being the primary nucleophile at pH values above 7. scielo.br It is plausible that this compound follows similar hydrolytic pathways.

The rate of hydrolysis is also influenced by the nature of the substituents on the carbamate. For instance, aryl carbamates tend to be more labile than their alkyl counterparts. acs.org

Table 1: General Hydrolytic Stability of Carbamates in Different Media

| pH Range | General Stability | Predominant Mechanism (where applicable) |

|---|---|---|

| Acidic (pH < 4) | Generally more stable | Possible bimolecular attack of water on protonated substrate scielo.br |

| Neutral (pH 4-7) | Moderately stable | BAc2 with water as nucleophile scielo.br |

Photochemical Degradation Pathways and Kinetics

Carbamates are known to undergo photochemical degradation upon exposure to sunlight and UV radiation. who.intuc.pt This degradation can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, sensitized by other substances present in the environment. whiterose.ac.uk The imidazole ring can also contribute to the photochemical reactivity of the molecule.

The primary photochemical reaction for many carbamates involves the cleavage of the ester bond, leading to the formation of an isocyanate and an alcohol. uc.pt Other potential degradation pathways include photo-Fries rearrangement and radical-mediated reactions. uc.pt The specific degradation products will depend on the reaction conditions, including the wavelength of light, the presence of oxygen, and the solvent. For instance, the photolysis of carbaryl, a naphthyl methylcarbamate, leads to the formation of α-naphthol as a major photoproduct. uc.pt

While specific kinetic data for this compound are not available, studies on other carbamate insecticides have shown that photodegradation often follows pseudo-first-order kinetics. researchgate.netresearchgate.net The rate of degradation is influenced by factors such as the intensity of light, the presence of photosensitizers, and the pH of the medium. researchgate.net

Thermal Stability and Decomposition Characteristics

The thermal stability of carbamates varies significantly with their structure. researchgate.net The thermal decomposition of carbamates can proceed through several pathways, including the formation of an isocyanate and an alcohol, or elimination to form an amine, carbon dioxide, and an alkene (for ethyl carbamates). researchgate.net

For benzimidazolyl carbamates like benomyl (B1667996) and carbendazim, thermogravimetric analysis has shown that they undergo multi-stage decomposition. coresta.org The initial decomposition of benomyl occurs at around 120°C. coresta.org The decomposition of the imidazole ring itself generally occurs at higher temperatures. nih.govnih.gov The thermal decomposition of carbamates in the gas phase is a method for the industrial production of isocyanates and is typically carried out at temperatures around 400°C. mdpi.com

It is expected that this compound would exhibit similar thermal decomposition behavior, with initial degradation likely involving the carbamate moiety, followed by the decomposition of the imidazole ring at higher temperatures.

Table 2: General Thermal Decomposition Pathways of Carbamates

| Decomposition Pathway | Products | General Conditions |

|---|---|---|

| Reversion to isocyanate and alcohol | Isocyanate, Alcohol | Heating researchgate.net |

| Elimination | Amine, Carbon Dioxide, Alkene | For carbamates with appropriate alkyl groups researchgate.net |

Oxidation and Reduction Chemistry Relevant to Environmental and Biochemical Fates

The oxidation and reduction chemistry of this compound is important for understanding its fate in the environment and in biological systems. Carbamates can be susceptible to oxidation, which can be a significant degradation pathway. researchgate.net For example, the carbamate pesticide aminocarb (B1665979) undergoes oxidation at aliphatic sites. consensus.app

The imidazole ring is also subject to oxidation. The atmospheric oxidation of imidazole initiated by hydroxyl radicals has been studied, and it is found that OH addition is a more rapid process than H-abstraction. rsc.org This suggests that in the environment, reaction with hydroxyl radicals could be a significant degradation pathway for imidazole-containing compounds. rsc.org

Molecular Interactions and Biochemical Mechanism Studies in Vitro and in Silico

Identification and Characterization of Molecular Targets

Enzyme Binding and Inhibition Kinetics (e.g., Purine (B94841) De Novo Synthesis Enzymes, Insulin-Degrading Enzyme)

Research into derivatives of the 5-carbamoyl-1H-imidazole core structure has identified key enzymatic targets within the de novo purine synthesis pathway. Specifically, the compound's metabolic product acts as a potent inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a critical rate-limiting enzyme in the biosynthesis of guanine (B1146940) nucleotides.

Studies on a related prodrug, 5-carbamoyl-1H-imidazol-4-yl piperonylate (also known as SL-1250), revealed that it is not the active agent itself. In a serum-containing culture medium, it undergoes rapid deacylation to form 4-carbamoylimidazolium 5-olate (SM-108). nih.gov This intermediate, SM-108, is then anabolized within the cell to its ribonucleotide form. This conversion is catalyzed by adenine (B156593) phosphoribosyltransferase and requires the presence of 5-phospho-alpha-D-ribose 1-diphosphate (PRPP) and MgCl2. nih.govnih.gov

The resulting SM-108 nucleotide is the active species that directly inhibits IMPDH. nih.gov Enzymatic studies have characterized the nature of this inhibition. A chemically synthesized ribonucleotide of SM-108 was shown to inhibit IMP dehydrogenase from Ehrlich carcinoma cells in a competitive manner with respect to IMP. nih.govnih.gov The inhibition constant (Ki) for this interaction was determined to be exceptionally low, indicating a high-affinity binding to the enzyme's active site. nih.govnih.gov

| Inhibitor | Target Enzyme | Inhibition Mode | Ki Value | Source Organism |

|---|---|---|---|---|

| SM-108 Ribonucleotide | Inosine 5'-monophosphate dehydrogenase (IMPDH) | Competitive | 2 x 10-8 M | Ehrlich Carcinoma Cells |

Receptor Binding Profiling and Ligand-Receptor Interactions

Based on currently available scientific literature, specific receptor binding profiles and detailed ligand-receptor interaction studies for Methyl (5-carbamoyl-1H-imidazol-4-yl)carbamate are not extensively documented. The primary mechanism of action identified for structurally related compounds focuses on intracellular enzymatic targets and the modulation of protein-protein interactions rather than direct binding to cell surface or nuclear receptors.

Cellular Pathway Interrogation (In Vitro Models)

Modulation of Metabolic Pathways (e.g., purine metabolism)

The inhibition of IMP dehydrogenase by the activated ribonucleotide form of 5-carbamoyl-1H-imidazole derivatives directly impacts cellular metabolism by disrupting the de novo purine synthesis pathway. nih.gov This pathway is essential for producing the building blocks of DNA and RNA. IMPDH catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP), which is the first committed step in the synthesis of guanosine (B1672433) 5'-monophosphate (GMP). nih.gov

By blocking this enzymatic step, the compound effectively depletes the intracellular pool of guanine nucleotides. nih.gov This depletion has significant downstream consequences, as GMP is vital for nucleic acid synthesis, signal transduction (e.g., cGMP), and the synthesis of glycoproteins. The specific action on this pathway was confirmed in cell culture experiments where the growth-inhibitory effects of the compound could be selectively reversed. The addition of guanine, guanosine, or GMP to the culture medium was able to rescue the cells, while other purines like hypoxanthine (B114508) and xanthine (B1682287) were ineffective. nih.gov This demonstrates that the compound's primary metabolic effect is the blockade of the pathway leading specifically to guanine nucleotides. nih.govnih.gov

Effects on Cellular Growth and Apoptosis Mechanisms in Cellular Assays

The targeted disruption of purine metabolism leads to potent cytostatic effects in cancer cell lines. In vitro studies using L5178Y lymphoma cells demonstrated that the related compound 5-carbamoyl-1H-imidazol-4-yl piperonylate (SL-1250) completely inhibited cellular growth at a concentration of 10⁻⁵ M. nih.gov This growth inhibition is a direct consequence of the depletion of guanine nucleotides, which halts DNA and RNA synthesis, thereby arresting cell proliferation. nih.govnih.gov

The antitumor activity of this class of compounds has been observed across a wide variety of experimental tumor models, including both ascitic and slow-growing solid tumors. The mechanism is presumed to be the suppression of tumor growth by inhibiting de novo purine synthesis, leading to cell cycle arrest and, ultimately, cell death. While the primary effect observed is a potent inhibition of proliferation, sustained depletion of essential metabolites like GTP can trigger apoptotic pathways, although the specific apoptotic mechanisms for this compound are not fully detailed in the reviewed literature.

Gene Expression and Proteomic Analysis in Response to Compound Exposure

Currently, there are no specific studies available in the public domain that detail the effects of this compound on gene expression or the broader proteome of cells or organisms. Comprehensive analyses, such as microarray, RNA-sequencing, or mass spectrometry-based proteomics, have not been reported for this particular compound. Therefore, the direct impact of this molecule on cellular protein synthesis and genetic regulation remains an area for future investigation.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction

While direct Structure-Activity Relationship (SAR) studies for this compound are not available in the reviewed literature, analysis of related compounds containing imidazole (B134444) and carbamate (B1207046) moieties provides insights into the potential roles of these functional groups in molecular interactions. SAR studies on analogous series of compounds highlight key structural features that are often critical for biological activity.

The core structure of this compound contains three key components: an imidazole ring, a carbamoyl (B1232498) group (-CONH2), and a methyl carbamate group (-NHCOOCH3). The activity of related imidazole-containing compounds is often influenced by the nature and position of substituents on the imidazole ring. For instance, in a series of 2,3,4,5-tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepines, which act as farnesyltransferase inhibitors, a hydrophobic substituent linked via a hydrogen bond acceptor was found to be important for enzyme inhibitory activity. nih.gov Similarly, the presence of an aryl ring or a hydrophobic group linked through an amide, carbamate, or urea (B33335) linkage was also crucial for potent inhibition. nih.gov

The carbamate group itself is a significant functional group in medicinal chemistry, often used as a stable and cell-permeable surrogate for a peptide bond. nih.gov Its ability to participate in hydrogen bonding through both the carbonyl group and the NH moiety allows it to modulate interactions with target enzymes or receptors. nih.gov In studies of metronidazole (B1676534) and secnidazole (B1681708) carbamates, the addition of the carbamate moiety generally increased the antiprotozoal activity compared to the parent drugs, an effect potentially related to increased lipophilicity which may enhance membrane penetration. mdpi.com

The table below summarizes general SAR findings from related, but distinct, classes of imidazole and carbamate-containing compounds. It is important to note that these findings are not directly applicable to this compound but illustrate the chemical principles that guide the activity of these structural motifs.

| Compound Class/Series | Structural Moiety Modified | Observation on Activity | Reference |

| Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids | Carboxylic acid, imidazole, tertiary amine | These groups were found to be critical for activity against insulin-degrading enzyme. | nih.gov |

| Metronidazole and Secnidazole Carbamates | Carbamate Moiety | The addition of various carbamate derivatives increased antiprotozoal potency compared to the parent drugs. Cyclic unsubstituted carbamates were most potent. | mdpi.com |

| Tetrahydrobenzodiazepine Inhibitors of Farnesyltransferase | Imidazole and Carbamate/Urea Linkages | A hydrophobic group linked to the benzodiazepine (B76468) core through a carbamate or urea linkage was important for potent inhibition. | nih.gov |

| Imidazole-Coumarin Conjugates | Substituents on Coumarin (B35378) Nucleus | Potency against Hepatitis C Virus was increased by substituents such as Cl, F, Br, Me, and OMe on the coumarin moiety. | mdpi.com |

These examples underscore the importance of systematic modifications to understand how changes in the molecular structure affect biological activity. For this compound, future SAR studies would likely involve modification of the methyl group, substitution on the imidazole ring, and alteration of the carbamoyl group to probe the key interactions responsible for any observed biological effects.

Synthesis and Characterization of Derivatives and Analogs

Systematic Modification Strategies Based on Core Structure

The imidazole (B134444) ring offers several positions for substitution, allowing for the modulation of the compound's electronic and steric properties. While specific literature on substitutions for Methyl (5-carbamoyl-1H-imidazol-4-yl)carbamate is focused, general strategies for imidazole-containing compounds include N-alkylation and C-substitution. For instance, in related benzimidazole (B57391) carbamates, N-methylation is a common modification. researchgate.net Such changes can influence the molecule's hydrogen-bonding capabilities, pKa, and metabolic stability, which are critical determinants of its biological function. The synthesis of substituted imidazoles can be achieved through various modern organic chemistry methods, including multi-component reactions and metal-catalyzed cross-couplings, which allow for the regiocontrolled introduction of diverse functional groups. rsc.org

The carbamate (B1207046) group is a versatile functionality that can be readily modified at its N- and O-termini. acs.orgnih.gov This versatility has been exploited in the development of analogs for the related compound 4-carbamoylimidazolium 5-olate (SM-108), the active metabolite of some derivatives. nih.gov Instead of the methyl carbamate group, researchers have synthesized derivatives featuring different ester linkages at the 4-position of the imidazole ring.

Notable examples include:

5-carbamoyl-1H-imidazol-4-yl 1-adamantanecarboxylate: This derivative incorporates a bulky, lipophilic adamantane (B196018) group.

5-carbamoyl-1H-imidazol-4-yl piperonylate: This analog features a piperonyl group, which can influence metabolic pathways. nih.gov

These modifications replace the entire methyl carbamate structure with a different acyl group, effectively exploring variations at the O-terminus of an ester linkage to the core imidazole oxygen. The goal of such substitutions is to alter properties like stability, cell permeability, and the rate of release of the active compound. acs.orgnih.gov

Conformational constraint is a key strategy for enhancing binding affinity and selectivity. The carbamate functionality itself imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on the nitrogen atom. acs.orgnih.gov Introducing bulky substituents, such as the adamantanecarboxylate group, further restricts the molecule's rotational freedom. nih.gov This can lock the molecule into a biologically active conformation, improving its interaction with a target receptor or enzyme. Such modifications can also enhance metabolic stability by sterically hindering access by metabolizing enzymes.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

SAR and SPR analyses are crucial for understanding how chemical modifications translate into changes in biological activity and physicochemical properties. Studies on derivatives of the 5-carbamoyl-1H-imidazole core have demonstrated a clear link between the structure of the acyl group and antitumor activity.

The parent nucleoside antibiotic, bredinin, which shares the core imidazole structure, lacks therapeutic effectiveness in vivo. However, acylated derivatives show potent antitumor activity against a wide range of experimental tumors, including leukemias, lung carcinoma, and melanomas. nih.gov The key insight is that these derivatives act as prodrugs, which are metabolized in vivo to an active form. nih.govnih.gov

The active metabolite, 4-carbamoylimidazolium 5-olate (SM-108), functions by inhibiting inosine (B1671953) 5'-monophosphate (IMP) dehydrogenase, a critical enzyme in the de novo synthesis of purines. nih.govscispace.com The antitumor effect is reversed by the addition of guanine (B1146940) or guanosine (B1672433), confirming the mechanism of action. nih.gov The SAR suggests that the nature of the promoiety (the acyl group) is critical for achieving a therapeutic effect, likely by controlling the rate and location of the release of the active compound SM-108.

| Compound | Modification from Core Structure | Observed Biological Activity | Reference |

|---|---|---|---|

| Bredinin (Parent Nucleoside) | Ribose sugar attached to imidazole | In vitro cytotoxicity but lacks in vivo therapeutic effectiveness | nih.gov |

| 5-carbamoyl-1H-imidazol-4-yl 1-adamantanecarboxylate | Replacement of methyl carbamate with a bulky adamantanecarboxylate group | Potent antitumor activity against various solid and ascitic tumors | nih.gov |

| 5-carbamoyl-1H-imidazol-4-yl piperonylate (SL-1250) | Replacement of methyl carbamate with a piperonylate group | Broad-spectrum antitumor activity; inhibits tumor growth effectively | nih.govnih.gov |

Design and Evaluation of Chemical Prodrug Strategies and Precursors

The most successful strategy for this class of compounds has been the implementation of a prodrug approach. researchgate.net Prodrugs are inactive molecules that are converted into their active form within the body. This strategy is often used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

In this context, compounds like 5-carbamoyl-1H-imidazol-4-yl piperonylate (SL-1250) are designed as prodrugs of 4-carbamoylimidazolium 5-olate (SM-108). nih.gov Enzymatic or chemical hydrolysis in vivo cleaves the ester bond, releasing the active inhibitor. nih.govnih.gov This slow release of the active form is presumed to be the reason for the enhanced therapeutic efficacy compared to the parent compounds. nih.gov The conversion of SL-1250 to SM-108 has been observed in serum-containing culture medium, suggesting that esterases are involved in the activation process. nih.gov

Regarding precursors, the synthesis of the core imidazole ring can be achieved through various routes. For example, the synthesis of the related 4-carbamoyl-5-hydroxy-1H-imidazole-2-acetamide involves the cyclization of aminomalonamide with ethyl imino α-carbamoylacetate hydrochloride in methanol (B129727). prepchem.com The final carbamate can then be formed using standard methods. The formation of carbamates can be achieved through several synthetic pathways, including the use of carbonylimidazolides, which react with nucleophiles in a one-pot procedure to generate the desired product. organic-chemistry.org

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separations (HPLC, UPLC, GC)

Chromatographic techniques are the cornerstone for the separation and quantification of Methyl (5-carbamoyl-1H-imidazol-4-yl)carbamate from its parent compound and other related impurities. High-Performance Liquid Chromatography (HPLC) is the most frequently employed method due to the polar nature of the compound.

A typical HPLC method involves a reversed-phase C18 column as the stationary phase with a gradient elution mobile phase. For instance, a mobile phase consisting of methanol (B129727) and a pH 6.5 sodium phosphate (B84403) monohydrate buffer (0.01 mol/L) at a flow rate of 1.0 mL/min has been successfully implemented for the analysis of the parent drug, dacarbazine (B1669748). nih.gov Detection is commonly performed using a UV detector, with specific wavelengths chosen to maximize sensitivity and selectivity; for dacarbazine and related compounds, detection at 364 nm has been reported. nih.gov

While specific Ultra-Performance Liquid Chromatography (UPLC) methods for this exact compound are not extensively detailed in the literature, UPLC's principles of using smaller particle sizes in the stationary phase would offer advantages over traditional HPLC, including faster analysis times and improved resolution.

Gas Chromatography (GC) is less suitable for the direct analysis of non-volatile and thermally labile compounds like imidazole (B134444) carbamates. lcms.cz Its application would likely require a derivatization step to increase the analyte's volatility and thermal stability, making it a more complex and less direct approach compared to liquid chromatography.

The development of a robust analytical method is a critical component of quality control. For chromatographic methods like HPLC, validation is performed according to guidelines from the International Council for Harmonisation (ICH). Key validation parameters include:

Selectivity: The method must be able to resolve the target analyte from other components in the sample matrix, including the active pharmaceutical ingredient, other impurities, and degradation products. nih.gov

Linearity: A linear relationship between the detector response and the concentration of the analyte must be established over a specified range. nih.gov For example, a validated HPLC-UV method for dacarbazine showed linearity in a concentration range of 1.0–15.0 μg/mL with a correlation coefficient (r) of 0.9995. nih.gov

Accuracy: Accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix. Recovery values between 91-112% have been considered acceptable in skin permeation studies of dacarbazine. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov For a dacarbazine HPLC method, an LOD of 0.10 μg/mL and an LOQ of 0.30 μg/mL have been reported. nih.gov

Table 1: Example HPLC Method Parameters for Analysis of Related Imidazole Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Reversed-phase C18 column | nih.gov |

| Mobile Phase | Methanol and pH 6.5 sodium phosphate monohydrate buffer (0.01 mol/L) | nih.gov |

| Elution | Gradient | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 364 nm | nih.gov |

| Linearity Range | 1.0–15.0 μg/mL | nih.gov |

| Limit of Quantification (LOQ) | 0.30 μg/mL | nih.gov |

The chemical structure of this compound does not possess a chiral center, and therefore, it does not have stereoisomers (enantiomers or diastereomers). However, the carbamate (B1207046) functional group can exhibit conformational isomerism due to the restricted rotation around the C-N amide bond, leading to the existence of s-cis and s-trans conformers. acs.org The energy barrier for this rotation is lower than in typical amides. acs.org While these conformers exist in equilibrium, specific chromatographic methods for their separation and quantification are not reported in the available literature for this particular molecule. Such separations, if required, would necessitate specialized chromatographic conditions, often involving low temperatures to slow the rate of interconversion.

Hyphenated Techniques (LC-MS/MS, GC-MS) for Trace Analysis in Complex Matrices

Hyphenated techniques, which couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry, are indispensable for trace analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for quantifying dacarbazine and its metabolites, such as 5-amino-4-imidazole-carboxamide (AIC), in complex biological matrices like human plasma. nih.govresearchgate.net A hydrophilic interaction liquid chromatography (HILIC) method has been shown to be particularly effective for these polar compounds, coupled with a tandem mass spectrometer operating in the positive-ion mode. nih.gov This technique offers excellent specificity and sensitivity, with validated concentration ranges from 0.5 to 500 ng/mL for dacarbazine. nih.gov The use of Multiple Reaction Monitoring (MRM) enhances selectivity by monitoring a specific precursor-to-product ion transition, which is crucial for distinguishing the analyte from matrix interferences. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for impurity profiling of volatile and semi-volatile chemicals in pharmaceutical materials. thermofisher.com For a compound like this compound, direct analysis is challenging. However, after derivatization, GC-MS could be employed for its detection. High-resolution accurate mass spectrometry (HRAM) coupled with GC can provide high-confidence identification of unknown impurities by determining their elemental composition. thermofisher.com

Electrochemical and Spectrophotometric Methods for Quantitative Analysis

While chromatographic methods are dominant, spectrophotometric and electrochemical techniques offer alternative approaches for quantitative analysis, often with advantages in terms of cost and simplicity.

Spectrophotometric methods have been developed for the simultaneous determination of dacarbazine and its main impurities. rsc.org These methods, such as double dual wavelength and dual ratio subtraction spectrophotometry, leverage the distinct UV absorption spectra of the different components in a mixture to quantify them without prior separation. rsc.orgnih.gov For example, dacarbazine can be determined by measuring the absorbance differences between 323 and 350 nm, where its related impurities have zero absorbance difference. nih.gov

Specific electrochemical methods for this compound have not been reported. However, the imidazole moiety is electrochemically active. nih.gov Research on ferrocenyl imidazole systems has utilized cyclic voltammetry to study their properties as anion receptors, demonstrating that the imidazole ring can be part of a redox-active system. nih.gov This suggests the potential for developing electrochemical sensors or voltammetric methods for the quantitative analysis of imidazole-containing compounds. seejph.com

Impurity Profiling and Degradation Product Identification

This compound is itself considered a related compound or impurity of dacarbazine. The profiling of impurities and degradation products is essential for understanding the stability of the drug substance and ensuring its safety. Dacarbazine is known to be unstable, particularly when exposed to light and changes in pH. nih.govresearchgate.net

Liquid chromatography is the primary tool used to monitor the degradation of dacarbazine and the emergence of its byproducts. nih.gov The main degradation product resulting from both hydrolysis and photolysis has been identified as 2-azahypoxanthine. nih.govresearchgate.net Another key photo-degradation product is 4-diazoimidazole-5-carboxamide (B1208136) (Diazo-IC). jst.go.jpnih.gov The identification of these structures is confirmed using mass spectrometry coupled with liquid chromatography (LC-MS). nih.gov

Table 2: Known Impurities and Degradation Products Related to Dacarbazine

| Compound Name | Type | Reference |

|---|---|---|

| 5-Aminoimidazole-4-carboxamide (AIC) | Impurity / Metabolite | nih.govnih.gov |

| 2-Azahypoxanthine (AHX) | Impurity / Degradation Product | nih.govnih.govresearchgate.net |

| 4-Diazoimidazole-5-carboxamide (Diazo-IC) | Photo-degradation Product | jst.go.jpnih.gov |

Compound Reference Table

Exploration of Non Clinical Applications

Utility as Chemical Probes for Biochemical and Cellular Research

Derivatives of the 5-carbamoyl-1H-imidazol-4-yl core structure have been identified as potent tools for biochemical and cellular research, particularly in studying metabolic pathways. Research has shown that certain derivatives can act as inhibitors of crucial enzymes, making them valuable as chemical probes to elucidate biological processes.

For instance, studies on compounds like 5-carbamoyl-1H-imidazol-4-yl piperonylate have revealed their ability to inhibit de novo purine (B94841) synthesis. nih.gov The mechanism of action involves the compound being converted within the cell to its active form, 4-carbamoylimidazolium 5-olate. nih.gov This active metabolite then targets and inhibits inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the biosynthesis of guanine (B1146940) nucleotides. nih.gov

The key findings from this research are summarized below:

| Compound/Metabolite | Target Enzyme | Pathway Affected | Mechanism of Action | Reference |

| 5-carbamoyl-1H-imidazol-4-yl piperonylate | IMP Dehydrogenase | De novo purine synthesis | Prodrug, converted to SM-108, which inhibits the enzyme. nih.gov | nih.govnih.gov |

| 4-carbamoylimidazolium 5-olate (SM-108) | IMP Dehydrogenase | De novo purine synthesis | Active metabolite, requires PRPP and MgCl2 for inhibition. nih.gov | nih.gov |

| Synthetic ribonucleotide of SM-108 | IMP Dehydrogenase | De novo purine synthesis | Competitive inhibition with a K_i value of 2 x 10⁻⁸ M. nih.gov | nih.gov |

This inhibitory activity allows researchers to use such molecules as chemical probes to study the purine synthesis pathway, investigate the role of IMPDH in cellular processes, and explore the consequences of its inhibition. The specificity of these compounds for components of the purine synthesis pathway underscores their value in dissecting complex biochemical networks.

Potential in Materials Science or other Non-Biological Fields for Derivatives

While the direct application of Methyl (5-carbamoyl-1H-imidazol-4-yl)carbamate in materials science is not established, the chemistry of its constituent functional groups suggests potential for its derivatives in this field.

The carbamate (B1207046) linkage is the fundamental repeating unit in polyurethanes, a versatile class of polymers with wide-ranging applications from foams and elastomers to coatings and adhesives. organic-chemistry.org The formation of carbamates from isocyanates is a key reaction in the polyurethane industry. nih.gov Derivatives of this compound could potentially be designed to act as monomers or precursors for specialized polymers. For example, modification of the structure to include multiple reactive sites could allow it to be incorporated into a polymer backbone, with the imidazole (B134444) units imparting specific properties such as thermal stability, conductivity, or the ability to coordinate with metals.

Furthermore, metal complexes involving carbamate and imidazole ligands are an active area of research. mdpi.com The nitrogen atoms in the imidazole ring and the oxygen atoms of the carbamate group are capable of coordinating with metal ions. This could lead to the development of novel coordination polymers or metal-organic frameworks (MOFs). Such materials could have applications in catalysis, gas storage, or as specialized chemical sensors, depending on the metal used and the resulting structure. mdpi.com

Future Research Directions and Unaddressed Areas

Elucidation of Remaining Molecular and Cellular Mechanistic Complexities

While research into derivatives of 5-carbamoyl-1H-imidazole has shed light on a likely mechanism of action, significant questions remain regarding Methyl (5-carbamoyl-1H-imidazol-4-yl)carbamate itself. Studies on the related compound, 5-carbamoyl-1H-imidazol-4-yl piperonylate (also known as SL-1250), have shown that it acts as a prodrug. nih.gov In biological systems, it is rapidly converted to its active aglycone, 4-carbamoylimidazolium 5-olate (SM-108). nih.govscispace.com This molecule is subsequently activated to its nucleotide form by the enzyme adenine (B156593) phosphoribosyltransferase. nih.gov The resulting nucleotide is a potent inhibitor of inosine (B1671953) 5'-monophosphate (IMP) dehydrogenase, a critical enzyme in the de novo synthesis pathway of purines, ultimately blocking the production of guanosine (B1672433) 5'-monophosphate. nih.govscispace.com This inhibitory action was confirmed by experiments showing that the cytotoxic effects on L5178Y cancer cells could be reversed by the addition of guanine (B1146940) or its nucleosides. scispace.com

A primary unaddressed area is to confirm whether this compound follows an identical activation cascade. The specific enzymes and metabolic pathways responsible for its initial conversion have not been fully characterized. Future research must focus on identifying the precise molecular interactions of the parent compound before its metabolic activation and determining the kinetics of its conversion. Furthermore, the potential for off-target effects or alternative cellular mechanisms beyond the inhibition of IMP dehydrogenase remains an open field for investigation. Elucidating these complexities is crucial for a complete understanding of its biological activity and for identifying potential mechanisms of acquired resistance.

Development of Novel and Efficient Synthetic Routes

The synthesis of carbamates is a well-established area of organic chemistry, yet the development of novel, efficient, and environmentally sustainable routes for producing specific molecules like this compound is an ongoing objective. Current literature presents several general strategies that could be adapted and optimized for this purpose. organic-chemistry.orgacs.org These methods often aim to improve yields, reduce the number of reaction steps, and utilize less hazardous reagents.

Future synthetic research should prioritize the following areas:

Catalytic Approaches: Exploring metal-catalyzed reactions, such as tin-catalyzed transcarbamoylation or palladium-catalyzed cross-coupling, could offer highly efficient and selective pathways. organic-chemistry.org Indium triflate has also been shown to effectively catalyze carbamate (B1207046) synthesis from alcohols and urea (B33335), representing a potentially eco-friendly carbonyl source. organic-chemistry.org

One-Pot Procedures: Designing a one-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, would significantly improve process efficiency and reduce solvent waste. A known one-pot method involves the reaction of a carbonylimidazolide with a nucleophile in an aqueous medium. organic-chemistry.org

Green Chemistry Principles: The use of safer solvents, renewable starting materials, and catalytic rather than stoichiometric reagents are key goals. For instance, adapting methods that utilize carbon dioxide as a C1 source could provide a greener alternative to traditional phosgene-based reagents. acs.org

The table below summarizes promising synthetic strategies that warrant investigation for the synthesis of this compound.

| Synthetic Strategy | Key Features | Potential Advantages | Reference |

| Tin-Catalyzed Transcarbamoylation | Uses an economical carbamoyl (B1232498) donor like methyl carbamate. | Broad functional group tolerance; streamlined workup. | organic-chemistry.org |

| Indium Triflate Catalysis | Employs urea as an environmentally friendly carbonyl source. | Good to excellent yields; simple product isolation via filtration. | organic-chemistry.org |

| One-Pot Carbonylimidazolide Reaction | Conducted in water without an inert atmosphere. | High purity of precipitated product; operational simplicity. | organic-chemistry.org |

| Palladium-Catalyzed Cross-Coupling | Couples aryl chlorides/triflates with sodium cyanate (B1221674) in the presence of an alcohol. | Provides direct access to the carbamate functional group. | organic-chemistry.org |

Advanced Computational Predictions for Rational Molecular Design

Computational chemistry offers powerful tools to investigate reaction mechanisms, predict molecular properties, and guide the rational design of more effective therapeutic agents. For this compound, advanced computational modeling can bridge gaps in our understanding of its structure-activity relationship (SAR) and its interactions with biological targets. Drawing parallels from studies on other complex molecules, a multi-faceted computational approach is warranted. researchgate.netmdpi.com

Key future research directions in this area include:

Molecular Docking: Performing docking simulations of the activated nucleotide form of the compound into the active site of human IMP dehydrogenase. This would help to visualize the binding mode, identify key interacting amino acid residues, and calculate theoretical binding affinities. Such studies have been successfully used for other imidazole (B134444) derivatives to understand their interaction with targets like EGFR. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of the predicted binding poses and revealing the role of solvent molecules in the interaction.

Quantum Mechanics (QM) Calculations: Employing Density Functional Theory (DFT) or other QM methods to study the electronic structure of the molecule. This can help in understanding its reactivity, the energetics of its metabolic activation pathway, and the nature of non-covalent interactions with its target enzyme. DFT has been effectively used to elucidate the pathways of catalyzed carbamate synthesis. mdpi.com

The following table outlines a proposed computational workflow for future investigations.

| Computational Method | Research Objective | Expected Outcome |

| Molecular Docking | Predict the binding pose and affinity of the active metabolite within the IMP dehydrogenase active site. | A ranked list of binding poses and an estimated free energy of binding. |

| Molecular Dynamics (MD) | Assess the stability of the ligand-protein complex and characterize dynamic interactions. | Root-mean-square deviation (RMSD) analysis, identification of stable hydrogen bonds, and interaction fingerprints. |

| Density Functional Theory (DFT) | Elucidate the electronic properties and reactivity of the compound and its metabolites. | Calculation of molecular orbitals, reaction energy profiles for activation, and charge distribution. |

| QSAR Modeling | Develop predictive models for biological activity based on molecular descriptors for a series of analogues. | A mathematical model to guide the design of new derivatives with potentially enhanced potency or selectivity. |

Exploration of New Biological Interaction Landscapes in In Vitro Models

The therapeutic potential of the 5-carbamoyl-1H-imidazole scaffold has been demonstrated, with derivatives showing potent antitumor activity across a wide range of experimental tumor systems. nih.gov Specifically, 5-carbamoyl-1H-imidazol-4-yl 1-adamantanecarboxylate and 5-carbamoyl-1H-imidazol-4-yl piperonylate were effective against numerous leukemia, carcinoma, and melanoma cell lines. nih.gov This broad activity suggests that this compound may also be effective against a diverse panel of cancers, an area that requires systematic exploration.

Future in vitro research should be directed toward several key areas:

Expanded Cell Line Screening: Testing the compound against a large, well-characterized panel of human cancer cell lines (such as the NCI-60) to identify specific cancer types that exhibit exceptional sensitivity. This can help prioritize indications for further development.

Target Deconvolution: While IMP dehydrogenase is the presumed target, unbiased screening approaches could uncover novel biological interactions. High-throughput screening against panels of recombinant kinases, proteases, and other enzymes could reveal unexpected off-target activities that may contribute to its efficacy or potential side effects.

Advanced In Vitro Models: Moving beyond traditional 2D cell culture to more physiologically relevant models is essential. This includes testing in 3D tumor spheroids, organoid cultures, and co-culture systems that incorporate components of the tumor microenvironment, such as fibroblasts and immune cells.

The table below details tumor models in which related imidazole derivatives have shown activity, suggesting a starting point for screening this compound.

| Tumor Model | Type | Reference |

| L1210 and P388 | Murine Leukemia | nih.gov |

| Lewis Lung Carcinoma | Murine Lung Cancer | nih.gov |

| B16 Melanoma | Murine Melanoma | nih.gov |

| Colon 26 & 38 | Murine Colon Adenocarcinoma | nih.gov |

| Ehrlich Carcinoma | Murine Mammary Adenocarcinoma | nih.gov |

| Sarcoma 180 | Murine Sarcoma | nih.gov |

| A549 | Human Lung Carcinoma | researchgate.net |

| HepG2 | Human Hepatocellular Carcinoma | researchgate.net |

Integration of Multi-Omics Data for Comprehensive Biochemical Understanding

A significant unaddressed area in the study of this compound is the application of systems biology approaches. The integration of multi-omics data would provide a holistic view of the cellular response to the compound, moving beyond a single target to a network-level understanding. This comprehensive biochemical map is essential for identifying biomarkers of response, predicting resistance mechanisms, and discovering novel synergistic drug combinations.

Future research should focus on generating and integrating the following datasets from in vitro models treated with the compound:

Transcriptomics (RNA-Seq): To perform a global analysis of gene expression changes. This can reveal the upregulation of compensatory pathways or the downregulation of key cellular processes, providing a broad overview of the cellular response to the inhibition of purine (B94841) synthesis.

Proteomics: To quantify changes in protein abundance and post-translational modifications. This would validate transcriptomic findings at the functional level and identify signaling pathways that are modulated by the treatment.

Metabolomics: To directly measure the impact of the compound on the cellular metabolome. This is particularly relevant given its mechanism of action and would allow for precise quantification of the depletion of guanosine nucleotides and downstream effects on cellular energy and biosynthesis.

By integrating these datasets, researchers can construct a detailed model of the drug's impact on cellular networks. For example, correlating specific gene expression signatures with metabolic profiles could lead to the discovery of robust biomarkers that predict which tumors will be most sensitive to treatment. This multi-omics approach represents the next frontier in understanding the complete biochemical footprint of this compound.

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of Methyl (5-carbamoyl-1H-imidazol-4-yl)carbamate?

The compound can be synthesized via refluxing precursor imidazole derivatives with catalysts or reagents in polar solvents. For example, a modified method involves reacting 3-formyl-1H-indole-2-carboxylic acid derivatives with sodium acetate in acetic acid under reflux, followed by recrystallization (e.g., DMF/acetic acid mixtures) to isolate the product . Catalytic systems like manganese(IV) oxide in dichloromethane may also enhance yields in analogous imidazole syntheses .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is critical for resolving bond angles, deviations, and molecular packing . Complementary techniques include:

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Key precautions include:

- Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Conducting reactions in fume hoods due to potential vapor release.

- Adherence to SDS guidelines for storage (e.g., dry, cool conditions) and disposal via certified hazardous waste channels .

Advanced Research Questions